2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide” is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug discovery, molecular biology, and material science. It belongs to the class of thiazoles, which are important heterocyclics exhibiting various biological activities .
Molecular Structure Analysis
Thiazoles, the class of compounds to which our compound belongs, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The compound’s photophysical properties make it an excellent candidate for luminescent materials. Researchers have investigated its use in OLEDs as a dopant emitter. When incorporated into OLED devices, it exhibits strong emission, low turn-on voltage (typically between 3.9 and 4.8 V), and improved electroluminescence (EL) performance compared to the ligand alone . The compound’s green emission, resulting from excited-state intramolecular proton transfer (ESIPT), contributes to its effectiveness in OLEDs.
Safety and Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-21-12-3-2-4-13-15(12)19-16(22-13)18-14(20)9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMOOIJJMMEPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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